1-(tert-Butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure and significant chemical properties. It is classified under pyrrolopyridines, a subclass of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is C₁₄H₁₁F₆N₃, and it has a melting point range of 151-153 °C .
This compound can be sourced from various chemical suppliers, including Matrix Scientific and Santa Cruz Biotechnology, where it is often marketed for research purposes, particularly in proteomics and medicinal chemistry . The compound is also documented in chemical databases such as PubChem, which provides detailed information about its structure and properties .
1-(tert-Butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile falls into the category of fluorinated heterocycles. Its classification is significant due to the presence of trifluoromethyl groups, which enhance its lipophilicity and biological activity. This compound is also noted for its potential as an inhibitor of specific kinases, making it relevant in pharmaceutical research .
The synthesis of 1-(tert-Butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves several steps:
The synthetic route may involve multiple purification steps, including recrystallization or chromatography, to isolate the desired product with high purity. Reaction yields and conditions are optimized based on the specific reagents used.
The molecular structure of 1-(tert-Butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile features a pyrrolopyridine core with two trifluoromethyl substituents at the 4 and 6 positions and a tert-butyl group at position 1. The carbonitrile group is located at position 3.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often studied in the context of developing new pharmaceuticals or agrochemicals. Its reactivity can be influenced by the presence of electron-withdrawing trifluoromethyl groups.
The mechanism of action for compounds like 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile often involves interactions with specific biological targets such as enzymes or receptors:
Studies indicate that such compounds can exhibit significant biological activity due to their ability to modulate enzyme activity and signaling pathways involved in disease processes .
The presence of multiple electronegative fluorine atoms contributes to unique chemical properties such as increased stability against hydrolysis and enhanced metabolic stability.
Pyrrolo[2,3-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases, enabling targeted interactions with biological macromolecules. These nitrogen-rich heterocycles exhibit remarkable tunability through strategic substitutions at multiple positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties. The core structure serves as a versatile platform for designing enzyme inhibitors, receptor antagonists, and signaling pathway modulators, particularly in oncology and immunology. The introduction of fluorinated groups and sterically demanding substituents like tert-butyl has markedly enhanced the therapeutic potential of this scaffold, yielding compounds with improved target affinity and metabolic resilience [5] [7].
Fluorinated heterocycles have undergone transformative development since the mid-20th century, evolving from simple aromatic fluorination to sophisticated trifluoromethylated systems. Early work focused on mono-fluorinated pyridines as isosteres for hydrogen or hydroxyl groups, but the discovery of trifluoromethyl groups' profound electronic effects revolutionized bioactive molecule design. The pyrrolo[2,3-b]pyridine framework emerged as a particularly promising candidate for fluorination due to its balanced π-excessive/π-deficient character. Key synthetic breakthroughs include:
Table 1: Evolution of Key Synthetic Strategies for Fluorinated Pyrrolo[2,3-b]pyridines
Time Period | Dominant Strategy | Key Advancement | Representative Compounds |
---|---|---|---|
1980-1995 | Nucleophilic Fluorination | SF₄ and DAST reagents | Mono-fluorinated pyrrolopyridines |
1995-2010 | Transition Metal Catalysis | Cu/Ru-mediated CF₃ coupling | 4-(Trifluoromethyl) derivatives |
2010-Present | Electrophilic Annulation | Fluorinated 1,3-biselectrophiles | 4,6-Bis(trifluoromethyl) systems |
The strategic incorporation of trifluoromethyl (-CF₃) groups has become indispensable in modern medicinal chemistry, particularly for pyrrolo[2,3-b]pyridine optimization. These groups exert multifaceted effects:
In the specific case of 1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, the dual trifluoromethyl substitution at C4 and C6 creates a distinctive electronic environment that enhances both ring planarity (through cross-conjugation effects) and dipole moment (μ ≈ 5.2 D), facilitating interactions with polarized binding pockets in enzymes like inosine 5′-monophosphate dehydrogenase (IMPDH) [5].
The tert-butyl group serves as more than a steric placeholder in pyrrolo[2,3-b]pyridine design. Its strategic incorporation at N1 confers:
The synergy between the tert-butyl group and trifluoromethyl substituents creates compounds with exceptional metabolic stability indices (MSI > 8.0 in human hepatocyte assays), addressing a critical limitation of earlier unsubstituted pyrrolopyridine scaffolds [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: